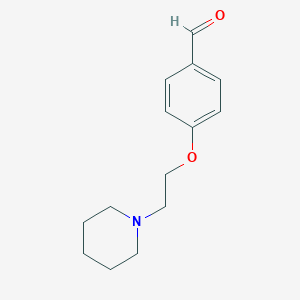
4-(2-(Piperidin-1-yl)ethoxy)benzaldehyde
Cat. No. B079539
Key on ui cas rn:
26815-04-3
M. Wt: 233.31 g/mol
InChI Key: WCLJTEXCGGSJJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05994370
Procedure details


A 1 L 3-neck round bottom flask was charged with anhydrous THF (200 mL), 1-piperidinylethanol (14.9 g, 15.27 mL, 0.115 mol), 4-hydroxybenzaldehyde (14.16 g, 0.116 mol), and triphenylphosphine (31,21 g, 0.119 mol) under a nitrogen atmosphere. The above mixture was stirred and diethylazodicarboxylate (DEAD; 22.6 g, 20.4 mL, 0.130 mol) in anhydrous THF (25 mL) was added dropwise over 15 min during which time the temperature was carefully monitored and not allowed to exceed 60° C. The reaction was stirred overnight at ambient temperature and then worked up by the addition of 10 mL 30% hydrogen peroxide and extraction of by ethyl ether. The organic layer was washed eight times with water, dried over anhydrous sodium sulfate, and concentrated to an oil. The oil was purified by chromatography over silica gel using a Waters LC2000 instrument. The elution solvent employed a gradient system beginning with 100% methylene chloride and ramping to 9:1 methylene chloride:methanol over 50 min at a flow rate of 150 mL/min. Concentration of appropriate fractions provided 9.2 g (35%) of the desired product as a pale brown oil.
Name
diethylazodicarboxylate
Quantity
20.4 mL
Type
reactant
Reaction Step One








Name
Yield
35%
Identifiers


|
REACTION_CXSMILES
|
[N:1]1([CH:7](O)[CH3:8])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[OH:10][C:11]1[CH:18]=[CH:17][C:14]([CH:15]=[O:16])=[CH:13][CH:12]=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.CCOC(/N=N/C(OCC)=O)=O.OO>C1COCC1.C(OCC)C>[N:1]1([CH2:7][CH2:8][O:10][C:11]2[CH:18]=[CH:17][C:14]([CH:15]=[O:16])=[CH:13][CH:12]=2)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1
|
Inputs


Step One
|
Name
|
diethylazodicarboxylate
|
|
Quantity
|
20.4 mL
|
|
Type
|
reactant
|
|
Smiles
|
CCOC(=O)/N=N/C(=O)OCC
|
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Two
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
reactant
|
|
Smiles
|
OO
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|
Step Three
|
Name
|
|
|
Quantity
|
15.27 mL
|
|
Type
|
reactant
|
|
Smiles
|
N1(CCCCC1)C(C)O
|
|
Name
|
|
|
Quantity
|
14.16 g
|
|
Type
|
reactant
|
|
Smiles
|
OC1=CC=C(C=O)C=C1
|
|
Name
|
|
|
Quantity
|
0.119 mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The above mixture was stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to exceed 60° C
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The reaction was stirred overnight at ambient temperature
|
|
Duration
|
8 (± 8) h
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic layer was washed eight times with water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous sodium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated to an oil
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The oil was purified by chromatography over silica gel using a Waters LC2000 instrument
|
Outcomes


Product
Details
Reaction Time |
50 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1(CCCCC1)CCOC1=CC=C(C=O)C=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 9.2 g | |
| YIELD: PERCENTYIELD | 35% | |
| YIELD: CALCULATEDPERCENTYIELD | 34.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
